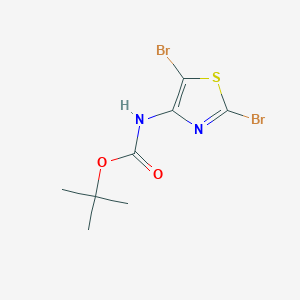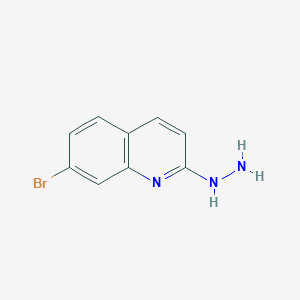
7-Bromo-2-hydrazinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-hydrazinylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of a bromine atom at the 7th position and a hydrazinyl group at the 2nd position makes this compound particularly interesting for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydrazinylquinoline typically involves the reaction of 2-hydrazinylquinoline with brominating agents. One common method includes the treatment of 2-hydrazinylquinoline with bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acetic acid, room temperature to reflux.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.
Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO), room temperature to reflux.
Major Products Formed:
- Oxidation products include quinoline N-oxides.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Quinoline derivatives, including 7-Bromo-2-hydrazinylquinoline, are being investigated for their anticancer properties. They have been found to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The exact mechanism of action of 7-Bromo-2-hydrazinylquinoline varies depending on its application. In antimicrobial studies, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
相似化合物的比较
2-Hydrazinylquinoline: Lacks the bromine atom at the 7th position but shares similar hydrazinyl functionality.
7-Bromoquinoline: Lacks the hydrazinyl group at the 2nd position but shares the bromine atom at the 7th position.
Quinoline: The parent compound without any substituents.
Uniqueness: 7-Bromo-2-hydrazinylquinoline is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
(7-bromoquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6-2-4-9(13-11)12-8(6)5-7/h1-5H,11H2,(H,12,13) |
InChI 键 |
DOWYLTVHHBFUPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=N2)NN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



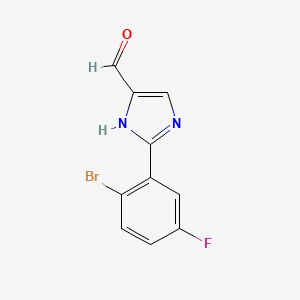
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
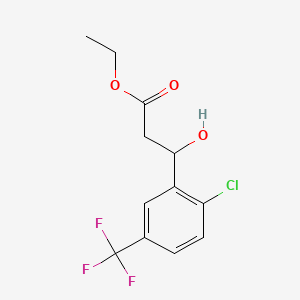
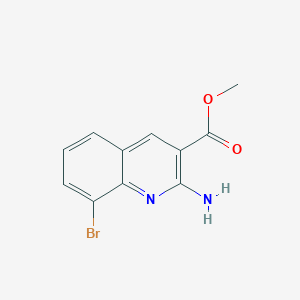
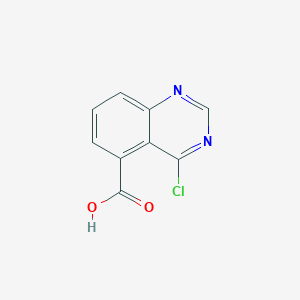
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)


![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
